Octacosanol
Overview
Description
Octacosanol is a natural compound that falls under the class of long-chain fatty alcohols. It is commonly found in various plant waxes, including wheat germ oil, rice bran oil, and sugarcane wax . This compound has gained significant attention in the field of nutrition and supplements due to its potential health benefits . This compound is known for its role in improving exercise performance, enhancing brain function, and supporting overall well-being .
Mechanism of Action
1-Octacosanol, also known as Octacosanol, is a straight-chain aliphatic 28-carbon primary fatty alcohol . It is a high–molecular-weight organic compound and the main component of a natural product wax extracted from plants . This compound has been reported to possess various biological effects .
Target of Action
1-Octacosanol primarily targets multiple signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB . These pathways play crucial roles in regulating various physiological functions.
Mode of Action
It is known to interact with its targets (ampk, pi3k/akt, and mapk/nf-κb pathways) to achieve different physiological functions .
Biochemical Pathways
1-Octacosanol affects multiple biochemical pathways. By regulating the AMPK, PI3K/Akt, and MAPK/NF-κB signaling pathways, it influences various physiological functions . The downstream effects of these pathways contribute to the overall biological effects of 1-Octacosanol.
Result of Action
1-Octacosanol has been reported to possess cholesterol-lowering effects, antiaggregatory properties, cytoprotective use, and ergogenic properties . It has also been studied for its potential benefit for patients with Parkinson’s disease . In mice, 1-Octacosanol reduces stress and restores stress-affected sleep back to normal .
Biochemical Analysis
Biochemical Properties
1-Octacosanol interacts with various biomolecules and plays a significant role in biochemical reactions. It is the main component in the mixture policosanol . Studies have found that 1-Octacosanol may inhibit the production of cholesterol . It has been subject to preliminary study for its potential benefit for patients with Parkinson’s disease .
Cellular Effects
1-Octacosanol has shown to have effects on various types of cells and cellular processes. In mice, it reduces stress and restores stress-affected sleep back to normal . It has been reported to possess cholesterol-lowering effects, antiaggregatory properties, cytoprotective use, and ergogenic properties .
Molecular Mechanism
There is clear evidence that 1-Octacosanol induces AMP kinase phosphorylation and inhibits HMG-CoA reductase . This inhibition is a key step in the mevalonate pathway which lowers serum-cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Octacosanol have been observed over time. High-performance thin-layer chromatography (TLC) has been used for quantification of 1-Octacosanol in Antarctic Krill . The stability of the 1-Octacosanol–chromogen complex and recovery of 1-Octacosanol were also evaluated .
Dosage Effects in Animal Models
The effects of 1-Octacosanol vary with different dosages in animal models. For instance, in a rat model, 5–20 mg/kg of policosanol causes an antiaggregatory effect by inhibiting arachidonic acid metabolism .
Metabolic Pathways
1-Octacosanol is involved in various metabolic pathways. It is primarily responsible for regulating multiple signaling pathways, such as AMPK, PI3K/Akt, and MAPK/NF-κB, to achieve different physiological functions .
Preparation Methods
Octacosanol can be extracted and prepared by various methods, including Soxhlet extraction, supercritical fluid extraction, and synthetic synthesis .
Soxhlet Extraction: This method involves using a Soxhlet apparatus to extract this compound from plant waxes. The plant material is placed in a thimble, and a solvent such as ethanol is used to extract the compound over several cycles.
Supercritical Fluid Extraction: This method uses supercritical carbon dioxide as a solvent to extract this compound from plant materials. It is considered an environmentally friendly method due to the use of carbon dioxide, which is non-toxic and non-flammable.
Synthetic Synthesis: An efficient synthetic method involves the preparation of 1-octacosanol from commercially available lipid-based intermediates such as sebacic acid and stearyl alcohol. The key step in the synthesis is the preparation of tert-butyl esters, followed by reduction to yield this compound.
Chemical Reactions Analysis
Octacosanol undergoes various chemical reactions, including esterification, oxidation, and reduction.
Esterification: this compound can be esterified with fatty acids to form esters.
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to form shorter-chain alcohols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Octacosanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a starting material for the synthesis of various esters and other derivatives. It is also used in the study of long-chain fatty alcohols and their properties.
Biology: this compound has been studied for its effects on lipid metabolism and obesity.
Medicine: this compound has potential therapeutic applications in the treatment of cardiovascular diseases, neurodegenerative diseases, and metabolic disorders.
Industry: this compound is used in the production of nutraceutical supplements and functional foods.
Comparison with Similar Compounds
Octacosanol is often compared with other long-chain aliphatic fatty alcohols, such as hexacosanol, tetracosanol, and policosanol.
Hexacosanol: Similar to this compound, hexacosanol is a long-chain fatty alcohol with 26 carbon atoms. It is found in plant waxes and has similar biological activities, including cholesterol-lowering and anti-inflammatory effects.
Tetracosanol: Tetracosanol is a 24-carbon fatty alcohol with properties similar to this compound. It is also found in plant waxes and has been studied for its potential health benefits.
Policosanol: Policosanol is a mixture of long-chain aliphatic alcohols, with this compound being the major component.
This compound is unique due to its high stability and encouraging biological activities. It occupies 60-70% of the total aliphatic alcohols present in policosanol .
Properties
IUPAC Name |
octacosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h29H,2-28H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNRPFQICPFDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O | |
Record name | 1-OCTACOSANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67905-27-5 (aluminum[1:3]salt) | |
Record name | Octacosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1025803 | |
Record name | 1-Octacosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-octacosanol is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White powder; [Aldrich MSDS], Solid | |
Record name | 1-OCTACOSANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Octacosanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10240 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-Octacosanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
392 to 482 °F at 1 mmHg (sublimes) (NTP, 1992) | |
Record name | 1-OCTACOSANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | 1-OCTACOSANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
557-61-9 | |
Record name | 1-OCTACOSANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Octacosanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octacosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octacosanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Octacosanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octacosanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octacosanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octacosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octacosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-OCTACOSANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81I2215OVK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Octacosanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181.9 °F (NTP, 1992), 83.2 - 83.4 °C | |
Record name | 1-OCTACOSANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Octacosanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.